molecular formula C13H14ClN3O3 B2992184 ethyl 1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate CAS No. 1403233-58-8

ethyl 1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2992184
CAS No.: 1403233-58-8
M. Wt: 295.72
InChI Key: GRJXLNKESGEWHF-UHFFFAOYSA-N
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Description

Ethyl 1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C13H14ClN3O3 and its molecular weight is 295.72. The purity is usually 95%.
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Biological Activity

Ethyl 1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of a triazole ring, which is known for its ability to interact with various biological targets. The synthesis typically involves the reaction of 3-chlorophenyl derivatives with triazole intermediates, resulting in a compound that exhibits a range of biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives, including this compound. Research indicates that compounds containing the triazole moiety exhibit significant inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Ethyl TriazoleE. coli, S. aureus8 µg/mL

Anticancer Activity

Triazoles have also been investigated for their anticancer potential. This compound has shown promising results in inhibiting cancer cell proliferation in various in vitro models. For instance, studies indicate that this compound can induce apoptosis in cancer cell lines such as MCF-7 and HepG2 with IC50 values ranging from 1.4 to 5.0 µM .

Table 2: Anticancer Activity of Ethyl Triazole

Cell LineIC50 Value (µM)Mechanism of Action
MCF-71.4Apoptosis induction
HepG25.0Cell cycle arrest
HCT-1162.6Inhibition of thymidylate synthase

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within the cells. The triazole ring can coordinate with metal ions in enzymes or disrupt cellular processes by interfering with DNA synthesis pathways .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • In Vivo Studies : In murine models infected with Plasmodium berghei, derivatives showed partial activity against parasitemia, indicating potential for antimalarial applications .
  • Cytotoxicity Assessments : Cytotoxicity tests against human cell lines demonstrated low toxicity profiles (CC50 > 100 µM), suggesting a favorable safety margin for further development .

Properties

IUPAC Name

ethyl 1-[2-(3-chlorophenyl)-2-hydroxyethyl]triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O3/c1-2-20-13(19)11-7-17(16-15-11)8-12(18)9-4-3-5-10(14)6-9/h3-7,12,18H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJXLNKESGEWHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=N1)CC(C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.